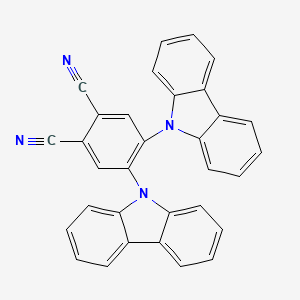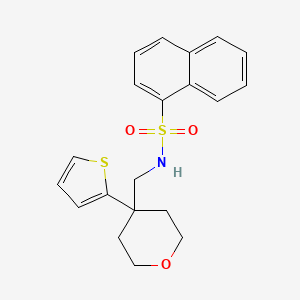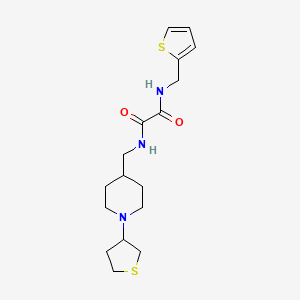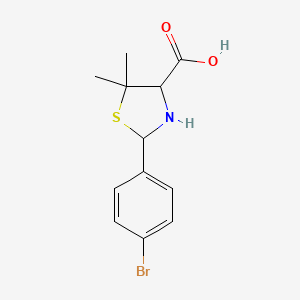
2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid” is a complex organic molecule. It likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), which is substituted with a carboxylic acid group, a bromophenyl group, and two methyl groups .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds such as “2-(4-bromomethyl phenyl) propionic acid” have been synthesized through various methods, including electrophilic aromatic substitution and condensation reactions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a thiazolidine core, with a carboxylic acid group attached to one of the carbon atoms in the ring. The same carbon is likely also attached to a bromophenyl group and two methyl groups .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
2-(4-Bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid: can be a potential candidate for use in Suzuki–Miyaura cross-coupling reactions. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. Its success is due to mild reaction conditions and the use of stable, environmentally benign organoboron reagents .
Antimicrobial Activity
Compounds with a thiazolidine core, such as the one , have been studied for their antimicrobial properties. They can block the biosynthesis of certain bacterial lipids, offering a novel mode of action against microbial infections .
Anticancer Activity
The thiazolidine nucleus has been reported to exhibit antiproliferative effects. Derivatives of this compound have been evaluated for their potential to act against cancer cell lines, such as human breast adenocarcinoma (MCF7), indicating its promise as a lead compound in anticancer drug design .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies to understand its interaction with various biological targets. This is crucial for rational drug design, where the compound’s binding affinity and mode can be predicted .
Biological Significance in Medicinal Chemistry
The bromophenyl group attached to the thiazolidine ring can be significant in medicinal chemistry, where it can be used to synthesize derivatives with various biological activities, including antibacterial, antifungal, and anticancer properties .
Neurotoxicity Research
Derivatives of this compound have been used in neurotoxicity research to investigate their effects on enzyme activity and oxidative stress parameters in the brain. This can provide insights into the neurotoxic potentials of new chemical entities .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2S/c1-12(2)9(11(15)16)14-10(17-12)7-3-5-8(13)6-4-7/h3-6,9-10,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJQECQLTIFAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)
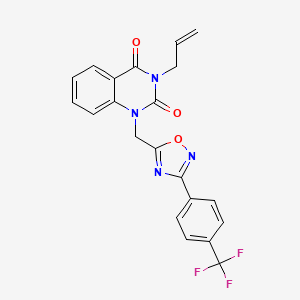
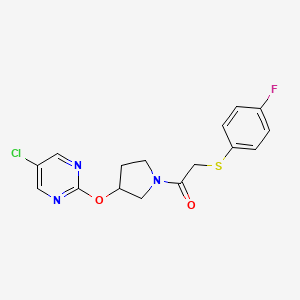
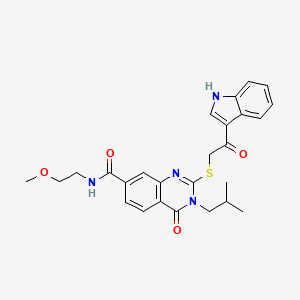
![Tert-butyl 4-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]piperidine-1-carboxylate](/img/structure/B2968602.png)
![4-(thiophen-2-ylmethyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2968605.png)
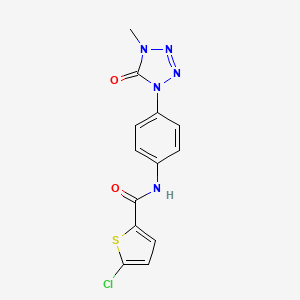
![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2968607.png)
![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)
![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)
